molecular formula C11H10ClN3O2 B7856004 2-Chloro-2-(4'-cyanophenylhydrazono)acetic acid ethyl ester

2-Chloro-2-(4'-cyanophenylhydrazono)acetic acid ethyl ester

Cat. No.: B7856004
M. Wt: 251.67 g/mol
InChI Key: QHTRFRPQXNGAGZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and a hydrazono group attached to an acetic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester typically involves the reaction of ethyl 2-chloroacetoacetate with 4-cyanophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetic acid ethyl esters, while reduction reactions can produce hydrazine derivatives.

Scientific Research Applications

2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester involves its interaction with specific molecular targets. The hydrazono group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester is unique due to the presence of both the chloro and cyanophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-cyanophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(12)15-14-9-5-3-8(7-13)4-6-9/h3-6,14H,2H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTRFRPQXNGAGZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C#N)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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